11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine
Description
11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine is a fused heterocyclic compound characterized by a benzo[d]imidazo[1,2-a]azepine core substituted with a 1-methylpiperidin-4-ylidene moiety. It serves as a critical intermediate in synthesizing Alcaftadine, an ophthalmic antihistamine used to treat allergic conjunctivitis . The compound exists as an off-white to yellow powder with a molecular formula of C18H21N3 (empirical formula) and a molecular weight of 279.38 g/mol . Derivatives of this compound, such as its carbaldehyde analog (CAS 147084-10-4) and methanol-substituted variants (CAS 147083-89-4), are also studied for impurity profiling in drug development .
Properties
IUPAC Name |
11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3/c1-20-10-6-15(7-11-20)17-16-5-3-2-4-14(16)8-12-21-13-9-19-18(17)21/h2-5,9,13H,6-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTUOCXSVQTQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related heterocyclic systems:
Structural Analogs with Antimicrobial Activity
Key Observations :
- The 1-methylpiperidin-4-ylidene group is a common feature in compounds targeting histamine receptors, but its position and adjacent substituents dictate activity. For example, antimicrobial activity in imidazo[1,2-a]azepine quaternary salts depends on the presence of aryl groups (e.g., biphenyl), which are absent in the target compound .
- Chlorinated analogs like 8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine (CAS 38092-89-6) exhibit altered electronic properties due to the chloro substituent, but this modification may reduce bioavailability compared to non-halogenated derivatives .
Functional Analogs in Receptor Binding
Key Observations :
- The target compound’s imidazo[1,2-a]azepine core distinguishes it from classical antihistamines like Azatadine , which feature a benzo[5,6]cyclohepta[1,2-b]pyridine system. This structural difference may confer selectivity toward the H4 receptor over H1 .
- Quaternary salts of imidazo[1,2-a]azepines (e.g., compound VI in ) exhibit enhanced antimicrobial activity but lack receptor-binding specificity, unlike the non-quaternized target compound.
Key Observations :
- The target compound’s synthesis relies on Grignard reagent-mediated condensation , whereas its 8-chloro analog employs acid-catalyzed cyclization, reflecting divergent reactivity of the imidazo-azepine vs. benzo-cyclohepta systems .
- Functionalization at position 3 (e.g., methanol or carbaldehyde groups) introduces polarity, impacting solubility and metabolic stability .
Biological Activity
11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine (CAS Number: 147083-36-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3 |
| Molecular Weight | 279.38 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 501.1 ± 60.0 °C |
| Flash Point | 256.9 ± 32.9 °C |
| LogP | 3.78 |
Research indicates that compounds similar to this compound may interact with various biological targets, particularly in the modulation of G protein-coupled receptors (GPCRs). GPCRs play a crucial role in numerous physiological processes and are a primary target for drug development.
Pharmacological Effects
- Anticancer Activity : The compound has shown promise as a potential anticancer agent by inhibiting specific oncogenic pathways. It may act on cereblon E3 ubiquitin ligase, which is involved in the degradation of various proteins linked to cancer progression .
- Neurological Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic effects in neurological disorders .
- Anti-inflammatory Properties : There is evidence to support its role in reducing inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Study on Anticancer Properties
A study published in Cell highlighted the role of compounds that inhibit BRD4, a protein involved in cancer cell proliferation. The findings suggested that similar compounds could effectively reduce tumor growth in models of acute myeloid leukemia (AML) and other malignancies .
Neuropharmacological Study
In a neuropharmacological context, research indicated that derivatives of benzimidazoazepine compounds exhibit activity at serotonin receptors, leading to anxiolytic effects in animal models . This suggests potential applications in anxiety and depression treatments.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions involving cyclization of precursors such as substituted benzimidazoles and piperidine derivatives. For example, microwave-assisted synthesis under controlled temperatures (80–120°C) with catalysts like DMF or K₂CO₃ can enhance reaction efficiency . Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization. Yield optimization requires precise stoichiometric ratios and inert atmosphere conditions to prevent side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz) in DMSO-d₆ or CDCl₃ resolve aromatic protons (δ 6.8–8.2 ppm) and piperidine methyl groups (δ 2.3–3.1 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (UV detection at 254 nm) assess purity (>95% threshold) .
- Mass Spectrometry (HRMS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 335.18) .
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and energy barriers for cyclization steps. Quantum chemical software (Gaussian, ORCA) predicts regioselectivity in imidazoazepine formation. Experimental validation via kinetic studies (time-resolved IR spectroscopy) refines computational predictions .
Advanced Research Questions
Q. How should researchers resolve contradictions in solubility data across different solvent systems?
- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. ethanol) arise from polarity and hydrogen-bonding interactions. Systematic studies using the Hildebrand solubility parameter (δ) and Hansen Solubility Parameters (HSPiP software) quantify solvent-solute interactions. For example, δ ≈ 22 MPa¹/² for DMSO aligns with the compound’s polarizable fused-ring system. Experimental validation via turbidimetric titration or dynamic light scattering (DLS) resolves outliers .
Q. What strategies mitigate side reactions during functionalization of the imidazoazepine core?
- Methodological Answer :
- Electrophilic Substitution : Use directing groups (e.g., -NO₂) at C-6 to enhance regioselectivity in halogenation (NBS/CHCl₃, 0°C) .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ (2 mol%) and aryl boronic acids (K₂CO₃, DMF/H₂O) minimize homocoupling byproducts .
- Reductive Amination : NaBH₃CN in MeOH/THF (pH 5–6) prevents over-reduction of the imidazole ring .
Q. How does the compound’s conformational flexibility impact its biological target binding?
- Methodological Answer : Molecular dynamics simulations (AMBER or GROMACS) over 100 ns trajectories reveal piperidine ring puckering and benzoazepine torsion angles. Free-energy perturbation (FEP) calculations quantify binding affinity changes (ΔΔG) to receptors like histamine H₁ or serotonin 5-HT₂. Experimental validation via SPR (surface plasmon resonance) with immobilized targets (KD ≈ 10–100 nM) correlates with computational data .
Key Considerations for Advanced Studies
- Contradiction Analysis : Use multivariate regression to isolate variables (e.g., solvent polarity, temperature) causing data inconsistencies .
- Theoretical Frameworks : Apply frontier molecular orbital theory to predict reactivity in electrophilic substitutions (HOMO/LUMO gaps ≈ 5.2 eV) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
